molecular formula C4H9NO2 B1674602 4-aminobutyric acid CAS No. 56-12-2

4-aminobutyric acid

Cat. No.: B1674602
CAS No.: 56-12-2
M. Wt: 103.12 g/mol
InChI Key: BTCSSZJGUNDROE-UHFFFAOYSA-N
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Description

4-Aminobutyric acid (GABA) is a non-proteinogenic amino acid and the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays critical roles in regulating neuronal excitability, muscle tone, and anxiety responses by binding to GABA-A receptors, chloride ion channels that hyperpolarize neurons upon activation . GABA is synthesized from glutamic acid via glutamate decarboxylase (GAD), a pyridoxal phosphate-dependent enzyme, and is metabolized into succinic acid through the GABA shunt, a pathway that integrates with the tricarboxylic acid (TCA) cycle . Beyond neurotransmission, GABA exhibits diverse physiological effects, including blood pressure regulation, insulin secretion modulation, and anticonvulsant activity . Its production in microbial systems, such as lactic acid bacteria (LAB), is influenced by pH, temperature, and substrate availability, making it a key metabolite in fermented foods and industrial biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Aminobutyric acid is synthesized from glutamate by the enzyme glutamate decarboxylase. This process involves the irreversible α-decarboxylation of glutamate . In laboratory settings, 4-aminobutyric acid can be synthesized by treating L-glutamic acid with cells of gene-engineered glutamate decarboxylase superproducer strains of Escherichia coli. The optimal conditions for this reaction include a temperature of 37°C and a pH of 4.6 .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Lactic acid bacteria, Escherichia coli, and Corynebacterium glutamicum are commonly used microbial sources. Strategies to enhance microbial this compound production include optimization of fermentation factors, co-culture strategies, and modification of the this compound metabolic pathway .

Chemical Reactions Analysis

Types of Reactions: Gamma-Aminobutyric acid primarily undergoes decarboxylation reactions. It is produced through the irreversible α-decarboxylation of glutamate by the enzyme glutamate decarboxylase . This reaction is crucial for the synthesis of 4-aminobutyric acid in both natural and industrial settings.

Common Reagents and Conditions: The synthesis of this compound from glutamate requires the enzyme glutamate decarboxylase and optimal conditions such as a temperature of 37°C and a pH of 4.6 . In microbial fermentation, factors such as temperature, pH, and the presence of specific nutrients are optimized to enhance this compound production .

Major Products Formed: The primary product formed from the decarboxylation of glutamate is this compound itself. This reaction is highly efficient, with yields of up to 99% .

Scientific Research Applications

Scientific Research Applications

  • Osteoporosis Biomarker: Aminobutyric acids, including GABA, may serve as biomarkers for osteoporosis. A method for separating and quantifying isomers and enantiomers of aminobutyric acid has been developed and correlated with bone mineral density (BMD) and osteoporotic fracture . Clinical studies have analyzed serum samples from older women with and without fractures and younger women with low or high BMD values to investigate the relationship between isomeric aminobutyric acids and osteoporosis .
  • Treatment for Epilepsy: 4-Phenylbutyrate, a drug approved by the FDA for pediatric use, can restore γ-aminobutyric acid uptake and reduce seizures in cell and mouse models with solute carrier Family 6 Member 1 mutations . It facilitates the trafficking of wildtype γ-amino butyric acid transporter 1, increasing γ-amino butyric acid uptake in both neurons and astrocytes .
  • Age and Physical Function Marker: GABA, along with L-AABA (L-aminobutyric acid) and the GABA/AABA ratio in human serum, may serve as markers for both age and physical function .
  • Action Cascading Efficiency: GABA administration has been shown to modulate the efficiency of action cascading .

Other Applications

  • Production of Itaconic Acid: Through recombinant α-amylase expression, itaconic acid can be produced utilizing starch as a substrate in E. coli . Furthermore, through the utilization of an engineered acid-tolerant Escherichia coli W, itaconic acid can be produced from acetate .
  • Food Industry Applications: GABA is approved in China as a novel food ingredient and has potential applications in food processing .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Isonipecotic Acid

Isonipecotic acid shares structural homology with GABA, differing by a pyridine ring substitution. Molecular docking studies revealed high binding affinity (ΔG = -8.2 to -9.6 kcal/mol) to GABA-A receptors, correlating with efficacy in electroshock seizure models .

5-Aminovaleric Acid and 3-Aminopropionic Acid

These linear amino acids are AGAT (L-arginine:glycine amidinotransferase) substrates, forming 5-guanidinovaleric acid and 3-guanidinopropionic acid, respectively. Unlike GABA, they lack CNS activity but serve as precursors for guanidino compounds involved in energy metabolism .

Biaryl-Substituted GABA Derivatives

Biaryl substitutions at the GABA backbone enhance neutral endopeptidase (NEP) inhibition (IC₅₀ = 0.8–3.2 nM), making them candidates for cardiovascular and renal therapies. These derivatives retain GABA’s amino acid core but introduce steric bulk for targeted enzyme interactions .

Table 1: Structural Analogs of GABA

Compound Key Structural Difference Biological Role Reference
Isonipecotic acid Pyridine ring substitution Anticonvulsant agent (GABA-A agonist)
5-Aminovaleric acid Five-carbon chain AGAT substrate for guanidino compounds
Biaryl-GABA Aromatic substituents NEP inhibition for cardiovascular drugs

Metabolic Pathway Intermediates

Glutamic Acid

GABA’s direct precursor, glutamic acid, is an excitatory neurotransmitter. While GABA inhibits neuronal activity, glutamic acid activates NMDA and AMPA receptors. Their balance is critical for CNS homeostasis, and dysregulation is linked to epilepsy and neurodegenerative diseases .

Succinic Acid

GABA is catabolized to succinic acid via the GABA shunt, contributing ~10% of total TCA cycle flux in neurons. Succinic acid levels in fermented products (e.g., JUNCAO wine) inversely correlate with GABA during microbial metabolism .

Table 2: Metabolic Intermediates Linked to GABA

Compound Relationship to GABA Function Reference
Glutamic acid Precursor via GAD Excitatory neurotransmission
Succinic acid Catabolite via GABA shunt TCA cycle energy production

Corrosion Inhibitors

GABA outperforms lithium nitrite and diethanolamine in corrosion inhibition, showing 77.8% efficiency at 0.89 g/L Na₂SO₄. Its polar amino group enables strong adsorption to metal surfaces, reducing oxidation .

Table 3: Corrosion Inhibition Efficiency

Inhibitor Efficiency (0.89 g/L Na₂SO₄) Efficiency (1.77 g/L Na₂SO₄)
4-Aminobutyric acid 77.80% 67.87%
Lithium nitrite 69.36% 75.93%
Diethanolamine 39.91% 35.69%

Data sourced from electrochemical polarization resistance assays

Neurotransmitter Analogs

Compounds like β-alanine and glycine share GABA’s inhibitory roles but target distinct receptors (e.g., glycine receptors in the spinal cord). β-Alanine, upregulated in periodontitis metabolomes, coexists with GABA in microbial pathways but lacks direct CNS activity .

Biological Activity

4-Aminobutyric acid, commonly known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system (CNS) of mammals. It primarily functions as an inhibitory neurotransmitter , playing a significant role in reducing neuronal excitability throughout the nervous system. This article explores the biological activity of GABA, including its mechanisms of action, clinical implications, and recent research findings.

GABA exerts its effects primarily through two types of receptors:

  • GABAA_A Receptors : These are ionotropic receptors that mediate fast synaptic inhibition. Activation of GABAA_A receptors leads to the opening of chloride channels, resulting in hyperpolarization of the neuron.
  • GABAB_B Receptors : These are metabotropic receptors that mediate slower, prolonged inhibitory effects. They are coupled to G-proteins and can modulate potassium and calcium channels indirectly.

The balance between excitatory and inhibitory neurotransmission is essential for maintaining normal brain function. Dysregulation of GABAergic signaling has been implicated in various neurological disorders, including epilepsy, anxiety disorders, and schizophrenia .

Neurological Disorders

  • Epilepsy : GABA's inhibitory action is critical in controlling seizures. Studies have shown that decreased GABA levels correlate with increased seizure susceptibility . For instance, compounds that enhance GABAergic transmission have been effective in treating epilepsy .
  • Anxiety and Depression : GABAergic dysfunction is associated with anxiety disorders and depression. Medications that increase GABA activity, such as benzodiazepines, are commonly prescribed for these conditions .
  • Cognitive Impairments : Research indicates that lower concentrations of GABA in specific brain regions are linked to cognitive deficits in patients with neurodegenerative diseases .

Other Biological Activities

Recent studies have highlighted additional roles for GABA beyond neurotransmission:

  • Bone Health : GABA has been shown to stimulate osteoblastogenesis via activation of GABAB_B receptors, suggesting a potential role in bone health and osteoporosis management .
  • Metabolism : Emerging evidence indicates that GABA may influence metabolic processes, including insulin sensitivity and lipid metabolism .

Case Studies

  • GABA Transaminase Deficiency : A case study reported a rare genetic disorder resulting in elevated GABA levels due to a deficiency in the enzyme responsible for its degradation. This condition was associated with severe neurological symptoms, underscoring the importance of maintaining balanced GABA levels for neurological health .
  • Clinical Trials on Osteoporosis : A clinical study involving older women demonstrated a correlation between serum GABA levels and bone mineral density (BMD). Lower GABA concentrations were observed in osteoporotic patients compared to healthy controls, suggesting its potential as a biomarker for osteoporosis .

Table 1: Summary of Biological Activities of GABA

Biological ActivityMechanism/EffectReference
Inhibitory NeurotransmissionOpens chloride channels via GABAA_A receptors
Seizure ControlEnhances inhibitory signaling
Anxiety ReductionModulates stress response
OsteoblastogenesisStimulates bone formation through GABAB_B receptors
Metabolic RegulationInfluences insulin sensitivity

Q & A

Basic Research Questions

Q. How can 4-aminobutyric acid (GABA) be quantified in biological samples with high specificity?

  • Methodological Answer : GABA quantification often employs high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS). For example, derivatization with o-phthalaldehyde enhances fluorescence detection sensitivity. Alternatively, nuclear magnetic resonance (NMR) spectroscopy can resolve GABA signals in complex matrices, such as brain tissue extracts, by targeting characteristic proton resonances (e.g., δ 2.29 ppm for H-2 and δ 3.05–3.20 ppm for H-4) . Preprocessing steps, including deproteinization and centrifugal filtration, are critical to minimize matrix interference .

Q. What experimental considerations are essential for maintaining GABA stability during storage and handling?

  • Methodological Answer : GABA is hygroscopic and prone to degradation under high humidity or extreme pH. Store lyophilized GABA at -20°C in airtight containers with desiccants. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Stability assays using accelerated degradation studies (e.g., elevated temperature) can predict shelf-life under varying conditions .

Q. How does GABA solubility influence its application in in vitro assays?

  • Methodological Answer : GABA is highly soluble in water (100 mg/mL) but poorly soluble in organic solvents. For cell culture studies, dissolve GABA in sterile water or isotonic buffers to achieve working concentrations. Solubility limits must be validated via dynamic light scattering (DLS) to exclude aggregate formation, which may confound receptor-binding assays .

Advanced Research Questions

Q. What strategies resolve contradictory data on GABA receptor subtype specificity in neurological models?

  • Methodological Answer : Discrepancies in receptor binding (e.g., GABA-A vs. GABA-B) often arise from differences in tissue preparation or assay conditions. Use selective antagonists (e.g., bicuculline for GABA-A, saclofen for GABA-B) in competitive binding assays. Pair electrophysiological recordings (e.g., patch-clamp) with CRISPR-mediated receptor subunit knockouts to isolate contributions of specific isoforms . Meta-analyses of published IC50 values across studies can identify methodological biases .

Q. How can metabolic flux analysis elucidate GABA's role in the Krebs cycle under hypoxic conditions?

  • Methodological Answer : Employ isotopically labeled [U-13C]glutamate to trace GABA conversion into succinate via GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase. Use gas chromatography-mass spectrometry (GC-MS) to quantify 13C enrichment in TCA cycle intermediates. Computational modeling (e.g., COBRA Toolbox) integrates flux data to predict GABA's contribution to ATP production in oxygen-deprived neurons .

Q. What experimental designs mitigate confounding variables in GABAergic drug screening?

  • Methodological Answer : Use primary neuronal cultures from transgenic animals (e.g., Gad67-GFP mice) to visualize GABAergic neurons. Normalize drug responses to baseline GABA release measured via microdialysis. Include positive controls (e.g., vigabatrin, a GABA-T inhibitor) and account for off-target effects using dual-luciferase reporter assays for related neurotransmitter systems .

Q. Methodological Challenges and Solutions

Q. How to address low yields in microbial GABA biosynthesis?

  • Methodological Answer : Optimize fermentation parameters (pH, temperature, and substrate concentration) using response surface methodology (RSM). For Absidia spp., a pH of 5.0 and 30°C maximizes GABA production. Supplement media with pyridoxal-5-phosphate (a cofactor for glutamate decarboxylase) and monitor real-time yield via inline pH-stat titration .

Q. What analytical frameworks validate GABA's structural analogs for receptor binding studies?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities of analogs like 4-amino-3-phenylbutyric acid. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Cross-reference with NMR chemical shift perturbations to confirm binding site interactions .

Q. Data Interpretation and Reproducibility

Q. How to reconcile variability in GABA's neuroprotective effects across animal models?

  • Methodological Answer : Standardize experimental protocols (e.g., dosing regimen, injury induction method) via collaborative consortia like CAMARADES. Use stratified randomization to control for sex and age differences. Open-access repositories (e.g., Zenodo) enable sharing of raw electrophysiology datasets for independent reanalysis .

Q. What statistical approaches are robust for analyzing GABA concentration-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use Bayesian hierarchical models to pool results from small-sample studies while accounting for between-study heterogeneity. Report effect sizes with 95% credible intervals to quantify uncertainty .

Properties

IUPAC Name

4-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)
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InChI Key

BTCSSZJGUNDROE-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)CN
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Molecular Formula

C4H9NO2
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Related CAS

53504-43-1, Array
Record name Butanoic acid, 4-amino-, homopolymer
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Record name Gamma-aminobutyric acid [JAN]
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DSSTOX Substance ID

DTXSID6035106
Record name 4-Aminobutanoic acid
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Molecular Weight

103.12 g/mol
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Physical Description

Solid, White, powdery solid; Savoury, meat-like aroma
Record name gamma-Aminobutyric acid
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Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol)
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CAS No.

56-12-2
Record name γ-Aminobutyric acid
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Melting Point

203 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dodecyl methylsulfate
4-aminobutyric acid
Dodecyl methylsulfate
4-aminobutyric acid
Dodecyl methylsulfate
4-aminobutyric acid
Dodecyl methylsulfate
4-aminobutyric acid
Dodecyl methylsulfate
4-aminobutyric acid
Dodecyl methylsulfate
4-aminobutyric acid

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